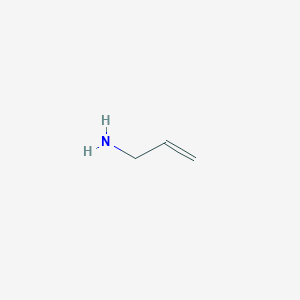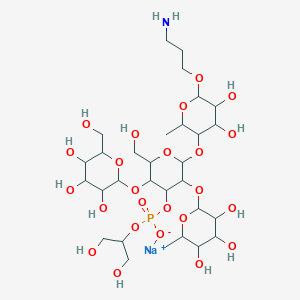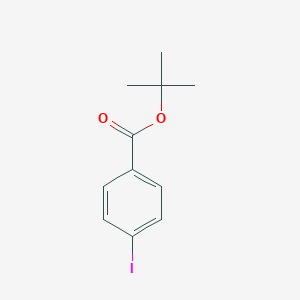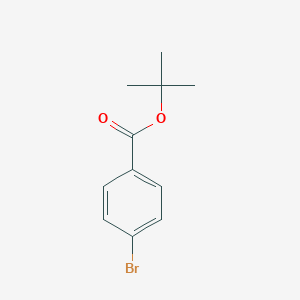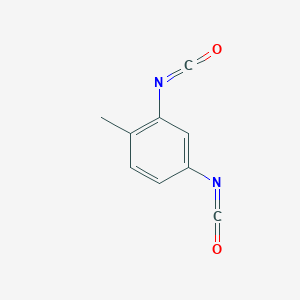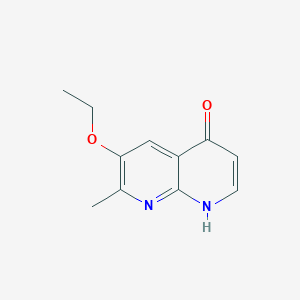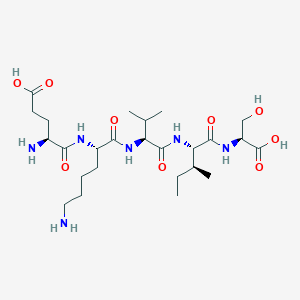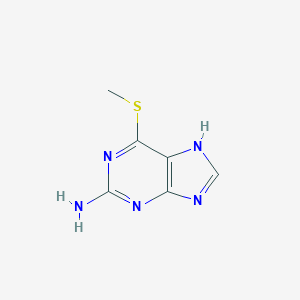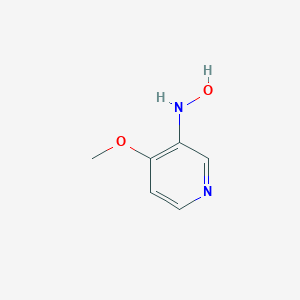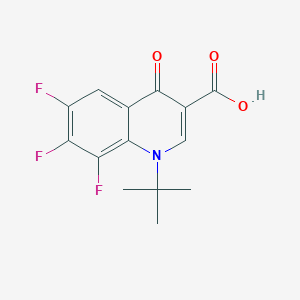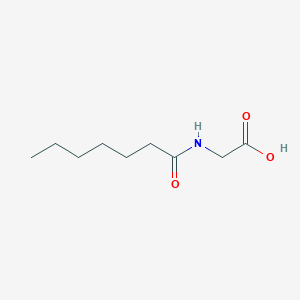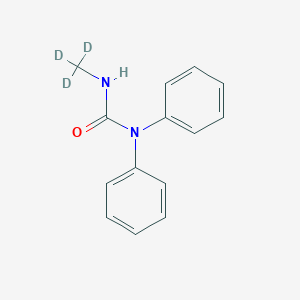
1,1-Diphenyl-3-(trideuteriomethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenyl-3-(trideuteriomethyl)urea is a chemical compound with the molecular formula C14H14N2O It is a derivative of urea, where the hydrogen atoms in the methyl group are replaced by deuterium atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-3-(trideuteriomethyl)urea typically involves the reaction of diphenylamine with trideuteriomethyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{Diphenylamine} + \text{Trideuteriomethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.
化学反応の分析
Types of Reactions
1,1-Diphenyl-3-(trideuteriomethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Formation of urea derivatives with different oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea compounds with various functional groups.
科学的研究の応用
1,1-Diphenyl-3-(trideuteriomethyl)urea has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Diphenyl-3-(trideuteriomethyl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The deuterium atoms may also affect the compound’s metabolic stability and pharmacokinetics.
類似化合物との比較
Similar Compounds
1,1-Diphenyl-3-methylurea: Similar structure but without deuterium atoms.
1,3-Diphenylurea: Lacks the trideuteriomethyl group.
N,N-Diphenylurea: Different substitution pattern on the urea moiety.
Uniqueness
1,1-Diphenyl-3-(trideuteriomethyl)urea is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties. This makes it valuable for studies involving isotopic labeling and tracing.
特性
IUPAC Name |
1,1-diphenyl-3-(trideuteriomethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-15-14(17)16(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,15,17)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFYAZJNDOZIFV-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
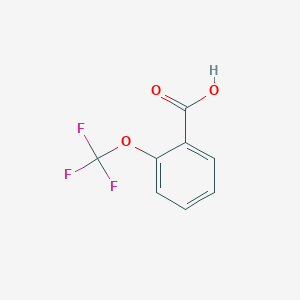
![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)
